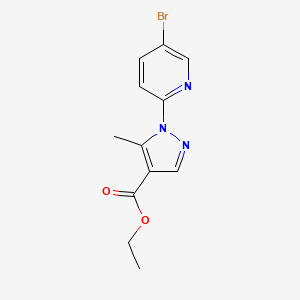

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUZGPCDKSXHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674954 | |

| Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-72-9 | |

| Record name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its potential applications based on the well-established biological significance of the pyrazole scaffold. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Pyrazole derivatives have a rich history in drug development, with applications spanning anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.[1] The adaptability of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This has led to the development of numerous successful drugs and a continued focus on pyrazole-containing compounds as promising candidates for novel therapeutics. The title compound, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, incorporates this privileged scaffold, suggesting its potential as a valuable intermediate or active molecule in drug discovery programs.

Chemical Identity and Physicochemical Properties

CAS Number: 1150164-72-9[2]

Molecular Formula: C₁₂H₁₂BrN₃O₂[2]

Molecular Weight: 310.1 g/mol [3]

| Property | Value | Source |

| Purity | ≥97% | [3] |

| Storage | Room temperature | [4] |

Synthesis and Mechanism

While a specific, detailed synthesis protocol for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is not explicitly available in peer-reviewed literature, a plausible and scientifically sound synthetic route can be devised based on established methods for analogous pyrazole-containing compounds. The proposed synthesis involves a multi-step process, beginning with the formation of a key pyrazole intermediate followed by N-arylation.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached through the reaction of a pre-formed pyrazole ester with a suitable bromopyridine derivative. This method is a common and effective way to introduce aryl or heteroaryl substituents onto the pyrazole nitrogen.

Caption: Proposed synthetic pathway for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-methyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

-

To a solution of Ethyl 5-methyl-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium carbonate) and 2,5-dibromopyridine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate.

Potential Applications in Drug Discovery

The structural features of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore for a variety of biological targets, and the bromopyridine moiety offers a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries for biological screening.

Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5] The general structure of the title compound bears resemblance to scaffolds found in known kinase inhibitors.

Caption: A simplified diagram illustrating the potential mechanism of kinase inhibition.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is also a common feature in compounds with demonstrated antibacterial and antifungal properties.[6] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The title compound could serve as a starting point for the synthesis of novel antimicrobial agents.

Conclusion

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a compound with significant potential in the field of drug discovery. Its synthesis, based on established chemical principles, provides access to a versatile scaffold that can be further elaborated to explore a wide range of biological activities. This technical guide serves as a foundational resource for researchers interested in leveraging the properties of this and related pyrazole derivatives for the development of novel therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.

References

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETHYL 1-(5-BROMOPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE 97% [1150164-72-9] | Chemsigma [chemsigma.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the synthesis of this specific molecule through the Knorr pyrazole synthesis, a theoretical elucidation of its structure using spectroscopic principles, and a discussion of its potential as a pharmacologically active agent. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide provides a robust theoretical framework based on established chemical principles and data from analogous structures.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a broad spectrum of diseases. Pyrazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] The ability of the pyrazole nucleus to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component in drug design.[4]

This guide focuses on a specific derivative, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate . The incorporation of a bromopyridine moiety is of particular interest, as halogenated pyridines are prevalent in many pharmaceuticals and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Core Compound Characteristics

| Property | Value | Source |

| IUPAC Name | Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | N/A |

| CAS Number | 1150164-72-9 | N/A |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | N/A |

| Molecular Weight | 310.15 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=C(C)N(N=C1)C2=NC=C(C=C2)Br | N/A |

Synthesis and Mechanistic Insights

The most probable and widely employed method for the synthesis of 1,5-disubstituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis .[8][9] This reaction involves the condensation of a hydrazine derivative with a β-ketoester.

Proposed Synthetic Pathway

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate can be logically achieved through the reaction of 5-bromo-2-hydrazinopyridine with ethyl 2-methyl-3-oxobutanoate (also known as ethyl α-methylacetoacetate).

Caption: Proposed Knorr pyrazole synthesis route.

Reaction Mechanism

The Knorr synthesis proceeds through a well-established mechanism:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining nitrogen of the hydrazine then acts as a nucleophile, attacking the ester carbonyl. This intramolecular condensation leads to the formation of a five-membered ring.

-

Aromatization: Subsequent elimination of a molecule of water from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.

Caption: Mechanistic steps of the Knorr pyrazole synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical proposition based on standard Knorr synthesis procedures and has not been experimentally validated for this specific compound in the reviewed literature.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate (1.1 eq)[11]

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-hydrazinopyridine and ethanol.

-

Add ethyl 2-methyl-3-oxobutanoate to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The crude product may precipitate upon cooling or after the addition of cold water.

-

Collect the solid by vacuum filtration and wash with cold ethanol or a mixture of ethanol and water.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Dry the purified product under vacuum to yield Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate as a solid.

Elucidation of the Molecular Structure

While no specific experimental spectroscopic data for the title compound was found, we can predict the expected spectral characteristics based on the analysis of its constituent functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 1H | Pyridine H-6 | Deshielded by adjacent nitrogen and bromine. |

| ~7.9 | dd | 1H | Pyridine H-4 | Coupling to H-3 and H-6. |

| ~7.7 | d | 1H | Pyridine H-3 | Coupling to H-4. |

| ~8.0 | s | 1H | Pyrazole H-3 | Singlet, characteristic of a proton on a substituted pyrazole ring. |

| ~4.3 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the methyl protons. |

| ~2.6 | s | 3H | Pyrazole-CH₃ | Singlet, attached to the pyrazole ring. |

| ~1.3 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons. |

¹³C NMR:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~150-155 | Pyridine C-2, C-6 |

| ~140-145 | Pyrazole C-5, Pyridine C-5 |

| ~110-125 | Pyridine C-3, C-4, Pyrazole C-4 |

| ~140 | Pyrazole C-3 |

| ~60 | -OCH₂CH₃ |

| ~14 | Pyrazole-CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (Ester) |

| ~1600-1450 | C=C and C=N stretching (Aromatic rings) |

| ~1250 | C-O stretch (Ester) |

| ~1100-1000 | C-N stretch |

| ~800-600 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z 310 and 311, respectively. A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Molecular Structure Visualization

Caption: Potential therapeutic applications.

Conclusion

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not available)

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. (Source: Not available)

- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem. (Source: Not available)

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. (Source: Not available)

- 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. PubChem. (Source: Not available)

- 3 - Organic Syntheses Procedure. Organic Syntheses. (Source: Not available)

- Bromination of pyrazole derivatives. | Download Scientific Diagram.

- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. (Source: Not available)

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- 5-Bromo-2-hydrazinopyridine. Chem-Impex. (Source: Not available)

- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. (Source: Not available)

- Current status of pyrazole and its biological activities. PMC - PubMed Central. (Source: Not available)

- Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.

- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. (Source: Not available)

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (Source: Not available)

- 5-Bromo-2-hydrazinopyridine 97 77992-44-0. Sigma-Aldrich. (Source: Not available)

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. (Source: Not available)

Sources

- 1. ijpsi.org [ijpsi.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. jocpr.com [jocpr.com]

- 7. academicstrive.com [academicstrive.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. Ethyl 2-methyl-3-oxobutanoate;3-oxobutanoic acid | C11H18O6 | CID 88058985 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectral data for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimentally obtained spectra for this specific molecule are not publicly available, this document serves as a comprehensive predictive guide based on established spectroscopic principles and data from analogous structures. We will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to the structural elucidation of this target molecule. This guide is designed to equip researchers with the foundational knowledge and analytical strategies required to characterize similar novel compounds, ensuring scientific rigor and accelerating the drug development process.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational step that dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, with its unique arrangement of a bromopyridine, a substituted pyrazole, and an ethyl ester moiety, presents a rich scaffold for medicinal chemistry exploration. Understanding its spectral signature is key to confirming its identity, assessing its purity, and providing a basis for future structural modifications.

This guide will navigate the spectral landscape of this molecule, offering a predictive yet scientifically grounded interpretation of its expected spectroscopic data. By understanding the "why" behind the experimental choices and data interpretation, researchers can apply these principles to their own novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR spectra is highly dependent on meticulous sample preparation and instrument setup.

Diagram 1: Standard NMR Sample Preparation Workflow

Caption: A generalized workflow for preparing a small molecule sample for NMR analysis.[2][3][4][5][6]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. The amount can be adjusted based on the compound's molecular weight and the spectrometer's sensitivity.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules. The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.[3]

-

Dissolution: Dissolve the weighed compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-3' | ~8.6 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and bromine atom. |

| Pyridine H-4' | ~7.9 | Doublet of Doublets (dd) | 1H | Coupled to H-3' and H-6'. |

| Pyridine H-6' | ~7.7 | Doublet (d) | 1H | Coupled to H-4'. |

| Pyrazole H-3 | ~8.1 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |

| Ethyl -CH₂- | ~4.3 | Quartet (q) | 2H | Adjacent to the ester oxygen and coupled to the -CH₃ protons. |

| Pyrazole -CH₃ | ~2.6 | Singlet (s) | 3H | Methyl group attached to the pyrazole ring. |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | 3H | Coupled to the adjacent -CH₂- protons. |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the bromopyridine and pyrazole rings are expected in the downfield region (δ 7.5-8.6 ppm) due to the deshielding effect of the aromatic ring currents.[7] The electron-withdrawing nature of the nitrogen atoms and the bromine further deshields these protons.

-

Ethyl Group: The methylene protons (-CH₂-) of the ethyl ester are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.3 ppm. These protons will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule). The terminal methyl protons (-CH₃) will be a triplet at a more upfield position (~1.3 ppm).

-

Pyrazole Methyl Group: The methyl group attached to the pyrazole ring is expected to appear as a singlet around 2.6 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Ester C=O | ~165 | Carbonyl carbon of the ester group. |

| Pyridine C-2' | ~158 | Carbon attached to nitrogen and the pyrazole ring. |

| Pyridine C-5' | ~118 | Carbon bearing the bromine atom. |

| Pyridine C-3' | ~150 | Deshielded by the adjacent nitrogen. |

| Pyridine C-4' | ~140 | Aromatic carbon. |

| Pyridine C-6' | ~115 | Aromatic carbon. |

| Pyrazole C-5 | ~145 | Carbon attached to the methyl group. |

| Pyrazole C-4 | ~110 | Carbon attached to the carboxylate group. |

| Pyrazole C-3 | ~142 | Aromatic carbon. |

| Ethyl -CH₂- | ~61 | Carbon attached to the ester oxygen. |

| Pyrazole -CH₃ | ~14 | Methyl carbon. |

| Ethyl -CH₃ | ~14 | Methyl carbon. |

Rationale for Predicted Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.[8]

-

Aromatic Carbons: Carbons in the pyridine and pyrazole rings will resonate in the aromatic region (δ 110-160 ppm).[8] Carbons directly attached to heteroatoms (N, Br) or electron-withdrawing groups will be further downfield.

-

Aliphatic Carbons: The ethyl group carbons will be in the upfield region, with the carbon attached to the oxygen appearing more downfield than the terminal methyl carbon.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Diagram 2: General Workflow for Mass Spectrometry Analysis

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. depts.washington.edu [depts.washington.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Safe Handling of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate (C₁₂H₁₂BrN₃O₂), a heterocyclic compound utilized in drug discovery and chemical synthesis. As specific toxicological data for this compound is not extensively documented, this guide synthesizes a robust safety profile based on established principles of chemical hygiene, hazard analysis of its structural motifs—bromopyridine and pyrazole—and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Section 1: Compound Identification and Hazard Analysis

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate | - |

| CAS Number | 1150164-72-9 | [1] |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 310.15 g/mol | [1] |

| Appearance | Assumed to be a solid (powder/crystalline) | Inferred |

| Storage | Room temperature, in a cool, dry place | [1][2] |

Predicted Hazard Profile

A comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available. Therefore, a hazard assessment must be inferred from its constituent functional groups and data from similar compounds. This approach aligns with the principle of treating novel chemicals as potentially hazardous until proven otherwise.[3]

-

Bromopyridine Moiety: Bromopyridines are halogenated aromatic heterocycles. Compounds in this class, such as 2-bromopyridine and 3-bromopyridine, are classified as toxic if swallowed, fatal or toxic in contact with skin, and causes of skin, eye, and respiratory irritation.[4][5][6][7]

-

Pyrazole Moiety: Pyrazole and its derivatives exhibit a wide range of biological activities.[8][9] While some derivatives show low toxicity in specific assays, the class as a whole can present hazards.[10] Structurally similar pyrazole carboxylates are known irritants to the skin, eyes, and respiratory system.[2][11][12]

-

Overall Assessment: Based on this analysis, Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate should be handled as a substance that is harmful if swallowed, potentially toxic upon skin contact, and a skin, eye, and respiratory irritant.

Predicted GHS Classification

The following Globally Harmonized System (GHS) classification is predicted based on analogous compounds.[2][11][13][14] All laboratory personnel must adhere to these classifications until specific toxicological data becomes available.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling of this compound mandates a multi-layered approach, prioritizing engineering controls to minimize exposure, supplemented by appropriate PPE.

Engineering Controls

All manipulations of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate as a solid or in solution should be performed within a certified chemical fume hood.[3] The fume hood provides critical protection against inhalation of fine powders or aerosols. The work area should be kept clean and uncluttered to prevent accidental spills.[15]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[2][3]

-

Hand Protection: Nitrile or neoprene gloves are required to protect against skin contact.[3] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory to prevent eye exposure.[3]

-

Skin and Body Protection: A standard laboratory coat must be worn, fully fastened.[3]

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter may be necessary.

Caption: PPE Selection Workflow for Handling the Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for minimizing risk during routine laboratory operations.

Handling

-

Weighing and Transfer: Weighing should be done within a fume hood or a balance enclosure to contain dust. Use spatulas and other tools designated for this compound to prevent cross-contamination. Avoid dry sweeping; if powder collects, gently wipe with a damp towel.[16]

-

Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. Keep containers closed when not in use.[15]

-

General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][17] Do not eat, drink, or smoke in the laboratory.[4]

Storage

-

Conditions: Store the compound in a tightly sealed, clearly labeled container.[2][18] The storage area should be a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[2][17]

-

Segregation: Store away from strong acids and bases. Ensure secondary containment is used to prevent the spread of material in case of a container breach.[3]

Section 4: Emergency Procedures

All personnel must be familiar with emergency procedures before beginning work. The Occupational Safety and Health Administration (OSHA) requires laboratories to have established emergency plans.[19][20]

Exposure Response

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6][7] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[21] Seek medical attention if irritation persists.[22] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][21] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention and provide the SDS or compound label if possible.[6] |

Spill Response

The appropriate response depends on the scale of the spill. For any novel compound, it is prudent to treat all spills as major spills.[3]

Caption: General Protocol for Chemical Powder Spills.[16][23][24]

Section 5: Waste Disposal

All waste containing Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

-

Disposal: Halogenated organic compounds often require specific disposal methods, such as incineration at a licensed facility.[6] All disposal must be conducted in accordance with local, state, and federal regulations.[25] Contact your institution's EHS department for specific disposal procedures.

Section 6: Conclusion

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a valuable research chemical that must be handled with a high degree of care. By understanding its predicted hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate risks effectively. This guide provides a framework for safe handling, but it is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough understanding of their own chemical hygiene plan.

References

-

Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved January 24, 2026, from [Link]

-

de Faria, F. M., et al. (2013). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved January 24, 2026, from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved January 24, 2026, from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 24, 2026, from [Link]

-

Cytotoxicity study of pyrazole derivatives. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved January 24, 2026, from [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved January 24, 2026, from [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 24, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved January 24, 2026, from [Link]

-

Classifying hazardous chemicals. (n.d.). Safe Work Australia. Retrieved January 24, 2026, from [Link]

-

Chemical Spill procedure. (n.d.). University of Wollongong. Retrieved January 24, 2026, from [Link]

-

Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved January 24, 2026, from [Link]

-

Chemical Hazard Classification (GHS). (2019). University of Illinois Division of Research Safety. Retrieved January 24, 2026, from [Link]

-

Ensuring the safe handling of chemicals. (2022). World Health Organization (WHO). Retrieved January 24, 2026, from [Link]

-

Cytotoxicity, antioxidant, and molecular docking of pyrazole-based derivatives... (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Kumar, V., & Yusuf, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

GHS Classification Criteria in A Single Page. (2016). ChemSafetyPro.COM. Retrieved January 24, 2026, from [Link]

-

ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved January 24, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. aksci.com [aksci.com]

- 3. twu.edu [twu.edu]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. uww.edu [uww.edu]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 12. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 17. fishersci.com [fishersci.com]

- 18. Ensuring the safe handling of chemicals [who.int]

- 19. acs.org [acs.org]

- 20. 1910 | Occupational Safety and Health Administration [osha.gov]

- 21. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 22. tcichemicals.com [tcichemicals.com]

- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 24. documents.uow.edu.au [documents.uow.edu.au]

- 25. un-ilibrary.org [un-ilibrary.org]

Navigating the Procurement and Application of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate: A Technical Guide for Researchers

For researchers and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the strategic sourcing and thorough understanding of key chemical building blocks are paramount. Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a substituted pyrazole derivative, has emerged as a valuable intermediate in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed, field-proven synthetic protocol, and essential quality control parameters to ensure its effective application in research and development.

Strategic Sourcing: Commercial Availability and Supplier Overview

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is readily available from a range of commercial suppliers specializing in fine chemicals and research compounds. The typical purity offered is around 97%, which is suitable for most research and development applications.

Table 1: Commercial Supplier Overview

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Chemsigma | 1533957 | 97% | Inquire |

| LabSolu | E179634 | 97% | 100g |

| A-Blocks | N/A | Inquire | Inquire |

| Ambeed | N/A | Inquire | Inquire |

| BLDpharm | N/A | Inquire | Inquire |

| BenchChem | B1421309 | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanism: A Reliable Pathway to a Key Intermediate

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is most effectively achieved through a well-established cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method involves the reaction of a substituted hydrazine with a β-ketoester. The logical and field-proven synthetic pathway is outlined below.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the pyrazole ring, revealing two key precursors: 2-hydrazinyl-5-bromopyridine and an ethyl acetoacetate derivative. This retrosynthetic approach forms the basis of a convergent and efficient synthesis.

Synthesis of the Key Hydrazine Intermediate

The requisite 2-hydrazinyl-5-bromopyridine is typically prepared from the commercially available 2-amino-5-bromopyridine via a diazotization reaction followed by reduction.

The Knorr Pyrazole Synthesis: A Step-by-Step Protocol

The core of the synthesis lies in the cyclocondensation of 2-hydrazinyl-5-bromopyridine with an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate or a related equivalent. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinyl-5-bromopyridine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Step 2: Addition of the β-Ketoester. To the stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.1 equivalents) dropwise at room temperature.

-

Step 3: Reaction Conditions. Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or acetic acid are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction. Acetic acid can also act as a catalyst for the condensation and cyclization steps.

-

Stoichiometry: A slight excess of the β-ketoester is used to ensure the complete consumption of the hydrazine intermediate.

-

Purification: Recrystallization is an effective method for purifying solid products, while column chromatography is a more general technique for separating the desired product from any byproducts or unreacted starting materials.

Caption: Synthetic workflow for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate.

Quality Control and Characterization: A Self-Validating System

To ensure the identity and purity of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a combination of analytical techniques should be employed.

Table 2: Physicochemical and Analytical Data

| Property | Value |

| CAS Number | 1150164-72-9[1] |

| Molecular Formula | C12H12BrN3O2[1] |

| Molecular Weight | 310.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | ≥97% (HPLC) |

Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the bromopyridyl group, the pyrazole proton, the methyl group, and the ethyl ester moiety. The chemical shifts and coupling constants will be indicative of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, with distinct signals for the aromatic, pyrazole, methyl, and ester carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a molecular ion peak corresponding to the calculated mass of the compound, taking into account the isotopic pattern of bromine.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample will show a single major peak.

Caption: Quality control workflow for Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate.

-

Hazard Identification: Based on available data for similar compounds, it may cause skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a readily accessible and highly valuable building block for the synthesis of more complex molecules in drug discovery and development. By understanding the commercial landscape, employing a robust and well-understood synthetic protocol, and implementing rigorous quality control measures, researchers can confidently and efficiently utilize this key intermediate in their synthetic endeavors.

References

-

Chemsigma. ETHYL 1-(5-BROMOPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE 97% [1150164-72-9]. Available at: [Link]

-

PubChem. 1-(5-bromopyridin-2-yl)-5-methyl-1h-pyrazole-4-carboxylic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the heterocyclic compound Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate. It details the molecule's chemical identity, a validated synthesis protocol with mechanistic insights, thorough characterization data, and a discussion of its significance and potential applications in medicinal chemistry.

Nomenclature and Chemical Identity

The formal IUPAC name for the topic compound is Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate . For clarity and consistency, this guide will use this formal name.

The molecule incorporates three key structural motifs: a bromopyridine ring , a central pyrazole ring , and an ethyl carboxylate functional group. The pyridine ring is substituted with a bromine atom at the 5-position and is linked to the pyrazole's nitrogen at the 1-position. The pyrazole ring itself is substituted with a methyl group at the 5-position and the ethyl carboxylate group at the 4-position. This specific arrangement of functional groups is critical to its chemical properties and biological activity.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 1150164-77-4 |

| Molecular Formula | C₁₂H₁₂BrN₃O₂ |

| Molecular Weight | 310.15 g/mol |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1C)C2=NC=C(C=C2)Br |

Synthesis and Mechanistic Insights

The construction of the 1,5-disubstituted pyrazole core is a cornerstone of heterocyclic chemistry. The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is efficiently achieved via a regioselective condensation reaction. The protocol described below is a robust, multi-step process culminating in the target molecule.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the final product.

An In-depth Technical Guide to the Synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the strategic selection of precursors, provide detailed, field-proven protocols for their synthesis, and culminate in the final condensation to yield the target molecule. The causality behind experimental choices, mechanistic insights into the core Knorr pyrazole synthesis, and a thorough discussion of process control to ensure regiochemical purity are central to this guide. All protocols are designed as self-validating systems, supported by characterization data and authoritative references.

Introduction and Strategic Overview

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in drug discovery. The pyrazole core is a privileged scaffold, appearing in numerous approved drugs, while the substituted pyridine moiety offers a versatile handle for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions.[1]

The most logical and industrially scalable approach to this molecule is a convergent synthesis strategy centered around the Knorr pyrazole synthesis. This classic reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.[2][3] Our strategy, therefore, dissevers the target molecule into two key synthons:

-

Synthon A: (5-Bromopyridin-2-yl)hydrazine

-

Synthon B: An equivalent of Ethyl 2-formyl-3-oxobutanoate

This guide will first detail the preparation of these two essential precursors and then describe their condensation to form the final product.

Synthesis of Precursor A: (5-Bromopyridin-2-yl)hydrazine

(5-Bromopyridin-2-yl)hydrazine is a critical building block. Its synthesis is most reliably achieved via nucleophilic aromatic substitution of a suitable di-substituted pyridine with hydrazine.

Preferred Synthetic Route: From 2,5-Dibromopyridine

The reaction of 2,5-dibromopyridine with hydrazine hydrate is the most direct method. The rationale for this choice lies in the higher reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack, driven by the electron-withdrawing nature of the ring nitrogen.

Experimental Protocol: Synthesis of (5-Bromopyridin-2-yl)hydrazine

-

Materials:

-

2,5-Dibromopyridine

-

Hydrazine hydrate (64% in water)

-

Ethanol

-

Toluene

-

-

Procedure:

-

To a solution of 2,5-dibromopyridine (1 equivalent) in a mixture of ethanol and toluene, add hydrazine hydrate (10 equivalents).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvents under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (5-bromopyridin-2-yl)hydrazine.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the product as a solid.

-

Causality and Control: The large excess of hydrazine hydrate is crucial to drive the reaction to completion and to minimize the formation of di-substituted byproducts. The choice of a reflux temperature ensures sufficient activation energy for the nucleophilic substitution.

Characterization of (5-Bromopyridin-2-yl)hydrazine

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| ¹H NMR (CDCl₃) | δ 8.14 (d, 1H), 7.55 (dd, 1H), 6.66 (d, 1H), 5.89 (br s, 2H) |

Synthesis of Precursor B: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This β-dicarbonyl compound is the linchpin for the formation of the pyrazole ring. It is prepared from the readily available and inexpensive ethyl acetoacetate.

Synthetic Route: Formylation of Ethyl Acetoacetate

The most common and efficient method is the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride reacts with the ethanol byproduct, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

-

Procedure:

-

Combine ethyl acetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents).

-

Heat the mixture to 120-130 °C.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature.

-

After the addition is complete, continue heating the mixture for an additional 2-3 hours.

-

The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Upon completion, the product is isolated by fractional distillation under reduced pressure.

-

Causality and Control: The dropwise addition of acetic anhydride is critical for controlling the exotherm of the reaction. The fractional distillation is essential for separating the product from unreacted starting materials and byproducts.

Characterization of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.20 g/mol |

| Boiling Point | Approx. 140-145 °C at 10 mmHg |

Core Synthesis: Formation of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

The final step is the Knorr pyrazole synthesis, a condensation and cyclization reaction between the two prepared precursors.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr synthesis is a robust method for creating pyrazole rings. The reaction proceeds through the following key steps:

-

Condensation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the β-dicarbonyl compound, forming a hydrazone intermediate.

-

Cyclization: An intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the remaining carbonyl group.

-

Dehydration: Elimination of a water molecule to form the stable aromatic pyrazole ring.

Regioselectivity: With an unsymmetrical β-dicarbonyl like our precursor B, two regioisomeric pyrazoles could potentially form. However, the initial condensation overwhelmingly occurs at the more reactive formyl group rather than the ketone. This directs the cyclization to produce the desired 1,5-disubstituted pyrazole as the major product. The reaction conditions, particularly the pH, can be optimized to maximize this selectivity.[4][5][6]

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: Final Condensation

-

Materials:

-

(5-Bromopyridin-2-yl)hydrazine

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Ethanol

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve (5-bromopyridin-2-yl)hydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume in vacuo.

-

The crude product may precipitate upon cooling or after the addition of water.

-

Collect the solid by filtration, wash with cold ethanol or an ethanol/water mixture, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Causality and Control: The use of a slight excess of the β-dicarbonyl precursor ensures complete consumption of the more valuable hydrazine starting material. The catalytic acetic acid facilitates the condensation and dehydration steps.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate.

| Parameter | Expected Value |

| Appearance | White to light yellow solid |

| Molecular Formula | C₁₂H₁₂BrN₃O₂[7][8][9] |

| Molecular Weight | 310.15 g/mol [9][10] |

| CAS Number | 1150164-72-9[7][9][10] |

| Melting Point | Data not consistently available in searched literature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (d, 1H), 8.03 (s, 1H), 7.85 (dd, 1H), 7.65 (d, 1H), 4.30 (q, 2H), 2.75 (s, 3H), 1.35 (t, 3H). (Note: Approximate shifts based on similar structures; actual values should be confirmed experimentally).[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks around δ 164 (ester C=O), 148, 142, 140, 139, 118, 115 (aromatic/heterocyclic carbons), 60 (OCH₂), 14 (CH₃), 12 (CH₃). (Note: Predicted values). |

| Mass Spectrometry (ESI+) | m/z 310.0 [M+H]⁺, 312.0 [M+H+2]⁺ (characteristic bromine isotope pattern). |

Visualizing the Reaction Mechanism

Sources

- 1. rsc.org [rsc.org]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. PubChemLite - 1-(5-bromopyridin-2-yl)-5-methyl-1h-pyrazole-4-carboxylic acid (C10H8BrN3O2) [pubchemlite.lcsb.uni.lu]

- 8. ETHYL 1-(5-BROMOPYRIDIN-2-YL)-5-METHYLPYRAZOLE-4-CARBOXYLATE 97% [1150164-72-9] | Chemsigma [chemsigma.com]

- 9. calpaclab.com [calpaclab.com]

- 10. labsolu.ca [labsolu.ca]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly substituted pyrazole carboxylates, have garnered significant attention for their broad spectrum of biological activities. This guide provides an in-depth exploration of the pharmacological potential of this versatile scaffold, offering insights into their mechanisms of action, structure-activity relationships (SAR), and practical experimental protocols for their synthesis and evaluation. The inherent structural features of pyrazoles, including their ability to engage in hydrogen bonding and hydrophobic interactions, make them privileged structures in drug discovery.[1][2]

I. The Chemical Foundation: Synthesis of Substituted Pyrazole Carboxylates

A fundamental aspect of exploring the biological potential of substituted pyrazole carboxylates lies in their efficient and versatile synthesis. One of the most common and effective methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the systematic investigation of structure-activity relationships.

Representative Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines the synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a representative substituted pyrazole carboxylate.

Step 1: Synthesis of the 1,3-Dicarbonyl Compound (Ethyl Benzoylpyruvate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask, add diethyl oxalate.

-

Cool the mixture in an ice bath and add acetophenone dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Acidify the mixture with dilute sulfuric acid, which will cause the precipitation of ethyl benzoylpyruvate.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the synthesized ethyl benzoylpyruvate in glacial acetic acid in a round-bottom flask.

-

Add phenylhydrazine to the solution and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted pyrazole carboxylates have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[4][5]

Mechanism of Action

The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For instance, some pyrazole compounds have been shown to interfere with microbial DNA gyrase, an enzyme crucial for DNA replication. Others may disrupt the fungal cell wall synthesis, leading to cell lysis. The specific mechanism can vary depending on the substitution pattern on the pyrazole core.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: Increased lipophilicity, often achieved by introducing halogen or alkyl substituents on the phenyl rings, generally enhances antimicrobial activity by facilitating passage through the microbial cell membrane.[6]

-

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as nitro or cyano groups, can enhance activity against certain strains, while electron-donating groups like methoxy or methyl groups may be more effective against others.[7]

-

Position of Substituents: The position of the substituents on the pyrazole and any attached aromatic rings significantly influences the biological activity.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a standard method for evaluating the in vitro antimicrobial activity of synthesized pyrazole carboxylates.

-

Preparation of Bacterial/Fungal Inoculum: Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by using a spectrophotometric plate reader.

III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic chemotherapeutic agents is a continuous endeavor. Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines.[9][10][11]

Mechanism of Action

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some of the targeted pathways include:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and c-Met kinase, which are often overexpressed or mutated in cancer cells.[9][12]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: Some pyrazole carboxylates can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR) Insights

-

Substitution on the N-1 Position: The nature of the substituent at the N-1 position of the pyrazole ring is critical for anticancer activity. Bulky aromatic or heteroaromatic groups can enhance potency.

-

Carboxylate Moiety: The carboxylate group can be modified to amides or hydrazides, which can lead to improved anticancer activity and selectivity.[11]

-

Substituents on Phenyl Rings: The presence and position of substituents on any phenyl rings attached to the pyrazole core can significantly impact activity. Halogen atoms and electron-withdrawing groups have often been associated with increased potency.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole carboxylates for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Substituted pyrazole carboxylates have shown promising anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][3][13]

Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives may also exert their effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

Structure-Activity Relationship (SAR) Insights

-

COX-2 Selectivity: The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with COX-1 inhibition. Specific substitution patterns on the pyrazole ring can confer COX-2 selectivity.

-

Carboxylic Acid/Ester Group: The presence of a carboxylic acid or ester group is often important for anti-inflammatory activity, as it can interact with the active site of COX enzymes.

-

Aromatic Substituents: The nature and position of substituents on the aromatic rings can influence both the potency and selectivity of the anti-inflammatory activity.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of new compounds.[13]

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats.

-

Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (which received only the vehicle).

V. Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing potential for the development of new antiepileptic drugs.[8][14][15]

Mechanism of Action

The exact anticonvulsant mechanisms of pyrazole carboxylates are not fully elucidated but are thought to involve the modulation of various neurotransmitter systems and ion channels. Potential mechanisms include:

-

GABAergic System Enhancement: Some compounds may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

-

Ion Channel Blockade: They may block voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.

-

NMDA Receptor Antagonism: Some derivatives might act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission.

Structure-Activity Relationship (SAR) Insights

-

Substituents on Phenyl Rings: The presence of electron-withdrawing groups, such as halogens, on the phenyl rings attached to the pyrazoline ring has been shown to be crucial for anticonvulsant activity.[8]

-

Carboxamide Moiety: The conversion of the carboxylate to a carboxamide has been a successful strategy in designing potent anticonvulsant agents.[8]

-

Lipophilicity: A balance in lipophilicity is important for brain penetration and anticonvulsant efficacy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model used to identify compounds that are effective against generalized tonic-clonic seizures.[8]

-

Animal Preparation: Use male Swiss albino mice for the experiment.

-

Compound Administration: Administer the test compound or a reference drug (e.g., phenytoin) intraperitoneally.

-

Induction of Seizures: After a predetermined time, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

VI. Data Visualization and Workflow

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.

Caption: General workflow for the synthesis and biological screening of substituted pyrazole carboxylates.

Caption: Simplified signaling pathway showing the inhibition of COX enzymes by substituted pyrazole carboxylates.

VII. Tabular Summary of Biological Activities

| Compound Class | Substituents | Biological Activity | Key Findings | Reference |

| Pyrazolylthiazole carboxylates | Varied halogen and methoxy groups | Anti-inflammatory, Antimicrobial | Some compounds showed potent anti-inflammatory activity comparable to indomethacin. Good antimicrobial profile also observed. | [13] |

| Pyrazole-3-carboxylic and 3,4-dicarboxylic acids | Varied aromatic substituents | Antibacterial, Antifungal | Most compounds showed inhibitory effects on Candida albicans. SAR studies highlighted the importance of electronegative atoms. | [5] |

| Pyrazole-5-carboxamides | Varied aryl amines | Anticancer | Showed promising cytotoxicity against several cancer cell lines. | [9] |

| 3,5-Diphenyl-2-pyrazoline-1-carboxamides | Varied substituents on phenyl rings | Anticonvulsant | Electron-withdrawing groups on the 5-phenyl ring enhanced activity. | [8] |

VIII. Conclusion and Future Directions